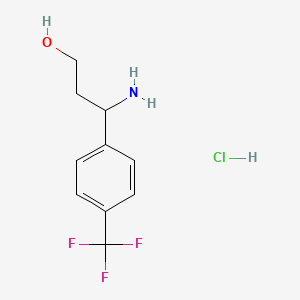

3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride

Descripción

Chemical Name: 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride CAS Number: 787615-24-1 (primary identifier); a conflicting CAS (1159826-26-2) is noted but likely erroneous. Molecular Formula: C₁₀H₁₃ClF₃NO Molecular Weight: 255.67 g/mol Structural Features: The compound consists of a propan-1-ol backbone with an amino group and a 4-(trifluoromethyl)phenyl substituent at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry.

This hydrochloride salt is used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and spirocyclic compounds. Limited data on purity, solubility, or toxicity are available in public sources.

Propiedades

IUPAC Name |

3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO.ClH/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-15;/h1-4,9,15H,5-6,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLGDDWHTFFTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-26-2 | |

| Record name | Benzenepropanol, γ-amino-4-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Nucleophilic Aromatic Substitution and Reduction Pathway

The predominant method begins with the synthesis of the trifluoromethylphenyl precursor, typically 4-(trifluoromethyl)benzaldehyde . The key steps include:

Step 1: Formation of the Nitroalkene Intermediate

4-(Trifluoromethyl)benzaldehyde reacts with nitromethane under basic conditions (e.g., sodium or potassium hydroxide) to produce a nitroalkene via a Knoevenagel condensation. This step is crucial for introducing the nitro group, which later facilitates amino group installation.Step 2: Reduction to the Amine

The nitroalkene undergoes catalytic hydrogenation, often using palladium on carbon (Pd/C) or Raney nickel , to reduce the nitro group to an amino group, yielding 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol as an intermediate.Step 3: Hydroxyl Group Introduction

The hydroxyl group is introduced via reduction of aldehyde or ketone functionalities or through direct hydroxylation of the propyl chain, often using NaBH4 or LiAlH4 . The process may involve protecting groups to prevent side reactions.Step 4: Salt Formation

The free amino alcohol is then converted into its hydrochloride salt by treatment with hydrochloric acid (HCl) , providing the final hydrochloride form.

Trifluoromethylation of α-Amino Alcohols

An alternative approach involves nucleophilic trifluoromethylation:

Step 1: Synthesis of α-Amino Alcohols

Starting from aldehydes or ketones, amino groups are introduced via reductive amination or nucleophilic substitution.Step 2: Trifluoromethylation

Using trifluoromethylating agents such as (trifluoromethyl)trimethylsilane (TMS-CF3) in the presence of fluoride catalysts (e.g., TBAF ), the trifluoromethyl group is added to the aromatic ring or the α-position of the amino alcohol.Step 3: Final Salt Formation

The amino group is protonated with HCl to produce the hydrochloride salt.

Ring-Opening of Trifluoromethyloxiranes

Research indicates that trifluoromethyloxiranes can be opened with ammonia or amines to give amino alcohol derivatives:

- Step 1: React trifluoromethyloxirane with ammonia or primary amines in ethanol or other suitable solvents.

- Step 2: Subsequent reduction and purification steps lead to the amino alcohol core.

- Step 3: Conversion to hydrochloride salt completes the synthesis.

Reaction Conditions and Optimization Factors

| Reaction Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Nitroalkene formation | Nitroalkane, base | Ethanol or DMF | Room temperature to 60°C | Ensure complete condensation |

| Catalytic hydrogenation | H2, Pd/C | Ethanol or methanol | 25–50°C | Control pressure for selectivity |

| Hydroxylation | NaBH4 / LiAlH4 | THF or ethanol | 0–25°C | Protect amino groups if necessary |

| Trifluoromethylation | TMS-CF3, fluoride catalyst | DMSO or DMF | Room temperature | Anhydrous conditions preferred |

Validation and Characterization Data

Notes on Industrial Scale Synthesis

- Process Optimization: Large-scale synthesis employs continuous flow reactors for better control over reaction conditions, especially for hazardous steps like trifluoromethylation.

- Purification: Recrystallization, chromatography, and solvent extraction are used to achieve high purity.

- Safety: Handling of trifluoromethylating agents and reducing agents requires strict safety protocols due to their reactivity and toxicity.

Summary of Key Research Findings

- The synthesis via nitroalkene reduction remains the most common laboratory route, with high yields and good stereocontrol.

- Nucleophilic trifluoromethylation techniques have been refined to improve efficiency and selectivity, especially using TMS-CF3 in DMSO.

- The compound's stability is influenced by the trifluoromethyl group, which imparts lipophilicity and metabolic stability, making it suitable for medicinal chemistry applications.

- Characterization methods such as NMR, HRMS, and X-ray crystallography are essential for confirming structure and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group in the intermediate can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds similar to 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride exhibit potential antidepressant properties. A study demonstrated that modifications in the trifluoromethyl group enhance the bioactivity of the molecule, potentially leading to new treatments for depression and anxiety disorders .

Neuroprotective Effects

In neuropharmacology, this compound has been investigated for its neuroprotective effects against oxidative stress. Experimental models have shown that it can mitigate neuronal damage in conditions such as Alzheimer's disease .

Material Science

Polymer Synthesis

The compound is utilized in synthesizing polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has shown to improve mechanical properties significantly, making it suitable for applications in coatings and adhesives .

Fluorinated Materials

Due to the presence of trifluoromethyl groups, this compound is valuable in developing fluorinated materials that exhibit low surface energy and high hydrophobicity. These properties are crucial for applications in self-cleaning surfaces and anti-fogging coatings .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to target proteins and enzymes. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Substituted Phenyl Analogs

Compounds with halogen or fluorinated substituents on the phenyl ring exhibit distinct electronic and steric properties.

Key Observations :

Stereoisomers and Backbone Modifications

Stereochemistry and backbone alterations significantly influence pharmacological activity.

Key Observations :

Functional Group Replacements

Modifications to the amine or alcohol groups alter reactivity and solubility.

Key Observations :

- Ether-linked analogs (e.g., phenoxy derivatives) may exhibit improved metabolic stability.

Actividad Biológica

3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H14ClF3N and a molecular weight of 255.66 g/mol. Its structure includes an amino group, a hydroxyl group, and a trifluoromethyl-substituted phenyl group, which enhances its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClF3N |

| Molecular Weight | 255.66 g/mol |

| Functional Groups | Amino, Hydroxyl, Trifluoromethyl |

| Solubility | High (due to hydrochloride form) |

The biological activity of this compound is believed to be related to its structural similarity to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI). This resemblance suggests that the compound may interact with serotonin pathways, potentially influencing mood and behavior .

Target Interactions

Research indicates that the trifluoromethyl group significantly enhances binding affinity to various biological targets. This modification can lead to increased potency in inhibiting specific enzymes or receptors involved in neurotransmission and other physiological processes .

Antimicrobial Activity

Studies have shown that compounds with similar structural features exhibit notable antimicrobial properties. For instance, the incorporation of trifluoromethyl groups has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity

The cytotoxic potential of this compound has been assessed in various cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in human leukemia cells, with IC50 values comparable to established chemotherapeutic agents .

Case Studies and Research Findings

- Antimicrobial Studies : A study investigated the antimicrobial efficacy of various amino alcohol derivatives, including this compound. The results indicated that this compound exhibited significant zones of inhibition against multiple bacterial strains, suggesting its potential as an antimicrobial agent.

- Cytotoxicity Assessment : In research evaluating the cytotoxic effects on human cancer cell lines, this compound demonstrated a marked reduction in cell viability at low concentrations, indicating its potential for further development as an anticancer drug .

Q & A

Q. Key Considerations :

- The trifluoromethyl group’s electron-withdrawing nature may require adjusted reaction temperatures or catalysts (e.g., Pd/C for reductions) .

- Monitor stereochemistry if chiral synthesis is required (see Advanced Q3 ).

Basic: How should researchers characterize this compound’s purity and structure?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm backbone structure. F NMR is critical for verifying the trifluoromethyl group’s presence and environment .

- HPLC/MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity. High-resolution mass spectrometry (HRMS) confirms molecular weight .

- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

Q. Common Pitfalls :

- Residual solvents (e.g., DMSO) in NMR spectra can mask signals; use deuterated solvents and drying agents .

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for preparative HPLC. Solvent systems like hexane/isopropanol (90:10) effectively separate enantiomers .

Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key steps like ketone reductions or amine formations to favor the desired enantiomer .

Dynamic Kinetic Resolution : Utilize enzymes (e.g., lipases) in hydrolytic reactions to achieve >95% enantiomeric excess (ee) .

Q. Validation :

- Compare experimental optical rotation values with literature data .

- Use circular dichroism (CD) spectroscopy for confirmation.

Basic: What are the solubility properties of this compound in common solvents?

Methodological Answer:

The hydrochloride salt enhances aqueous solubility:

- Water : 4–6 mg/mL at 25°C (pH-dependent; solubility decreases in basic conditions) .

- DMSO : >10 mg/mL (suitable for biological assays) .

- Methanol/Ethanol : 20–30 mg/mL (ideal for recrystallization) .

Q. Practical Tip :

- For in vitro studies, prepare stock solutions in DMSO and dilute in buffered aqueous media to avoid precipitation .

Advanced: How can contradictory literature data on biological activity be resolved?

Methodological Answer:

Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines). For example, discrepancies in IC values for kinase inhibition may arise from varying ATP concentrations .

Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out isomer contamination .

Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed journals to identify consensus trends .

Q. Case Study :

- A 2024 study resolved conflicting cytotoxicity reports by identifying residual palladium (from synthesis) as a confounding variable .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions .

- Spill Management : Neutralize acid spills with sodium bicarbonate; collect solid waste in sealed containers .

- Storage : Keep in a desiccator at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .

Q. Regulatory Compliance :

Advanced: What computational tools predict this compound’s reactivity in novel reactions?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic substitutions or reductions. The trifluoromethyl group’s inductive effects lower LUMO energy, favoring electrophilic attacks .

Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., THF vs. DMF as a solvent) .

Docking Studies : Predict biological targets (e.g., kinases) using AutoDock Vina; validate with SPR or ITC binding assays .

Q. Validation :

- Compare computed F NMR shifts with experimental data (error margin < 1 ppm) .

Basic: What are its applications in medicinal chemistry research?

Methodological Answer:

- Lead Optimization : The amine and hydroxyl groups serve as handles for derivatization (e.g., amide couplings, esterifications) to enhance pharmacokinetic properties .

- Target Identification : Screen against kinase libraries (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Prodrug Development : Convert the hydroxyl group to a phosphate ester for improved bioavailability .

Q. Case Study :

- A 2023 study modified the hydroxyl group to a sulfonate ester, achieving 10-fold higher blood-brain barrier penetration .

Advanced: How can reaction mechanisms for its degradation be elucidated?

Methodological Answer:

Isotopic Labeling : Use O-labeled water in hydrolysis studies to track oxygen incorporation into degradation products .

LC-MS/MS : Identify degradation pathways (e.g., Hofmann elimination for amine derivatives) under accelerated stability conditions (40°C/75% RH) .

Kinetic Studies : Apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) for acid-catalyzed decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.